(4-(P-Tolyl)-1H-imidazol-2-YL)methanamine
Description
Properties
IUPAC Name |
[5-(4-methylphenyl)-1H-imidazol-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-2-4-9(5-3-8)10-7-13-11(6-12)14-10/h2-5,7H,6,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTFBILUUADTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules. The specific substitution patterns on the imidazole ring profoundly influence the compound's physicochemical properties and pharmacological activity. This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize imidazole derivatives, with a specific focus on compounds related to (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine. Due to the limited availability of a complete, publicly accessible spectroscopic dataset for (4-(p-tolyl)-1H-imidazol-2-yl)methanamine, this guide will utilize the closely related and well-characterized compound, 2-(p-Tolyl)-1H-benzo[d]imidazole , as a primary illustrative example. The principles and methodologies discussed herein are broadly applicable to the structural elucidation of a wide range of substituted imidazoles.
This document is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the data acquisition and interpretation processes.
Core Spectroscopic Techniques for Structural Elucidation
The unambiguous determination of a novel chemical entity's structure is paramount in drug discovery and development. A multi-spectroscopic approach is the industry standard, providing orthogonal data points that, when combined, leave little room for structural ambiguity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Figure 1: A generalized workflow illustrating the synthesis and subsequent spectroscopic analysis for structural elucidation of a target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often used for benzimidazoles due to its excellent solubilizing power for these often crystalline compounds.
-
Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually appropriate.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
Data Interpretation for 2-(p-Tolyl)-1H-benzo[d]imidazole
The ¹H NMR spectrum of 2-(p-Tolyl)-1H-benzo[d]imidazole in DMSO-d₆ displays characteristic signals that can be assigned to the different protons in the molecule.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 8.02 | d, J = 8.4 Hz | 2H | Protons ortho to the benzimidazole ring on the p-tolyl group | These protons are deshielded due to the electron-withdrawing effect of the benzimidazole ring. The doublet splitting arises from coupling to the meta protons. |
| 7.59-7.46 | m | 2H | Protons on the benzo part of the benzimidazole | These protons are in a complex aromatic environment and appear as a multiplet. |
| 7.32 | d, J = 7.6 Hz | 2H | Protons meta to the benzimidazole ring on the p-tolyl group | These protons are less deshielded than the ortho protons and show doublet splitting from coupling to the ortho protons. |
| 7.15 | br s | 2H | Protons on the benzo part of the benzimidazole | These protons are also part of the complex aromatic system of the benzimidazole core. |
| 2.34 | s | 3H | Methyl protons of the p-tolyl group | This is a characteristic singlet for a methyl group attached to an aromatic ring. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides information about the different carbon environments in a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Similar processing steps as for ¹H NMR are applied. The chemical shift scale is calibrated to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Data Interpretation for 2-(p-Tolyl)-1H-benzo[d]imidazole
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, confirming the carbon framework of the molecule.[1]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 151.4 | C2 of benzimidazole | This quaternary carbon is significantly deshielded due to its position between two nitrogen atoms. |
| 139.6 | Quaternary carbon of the p-tolyl group attached to the methyl group | A typical chemical shift for an aromatic quaternary carbon. |
| 129.5 | Carbons in the p-tolyl and benzimidazole rings | Aromatic CH carbons. |
| 127.5 | Carbons in the p-tolyl and benzimidazole rings | Aromatic CH carbons. |
| 126.4 | Quaternary carbon of the p-tolyl group attached to the benzimidazole ring | A deshielded quaternary carbon. |
| 21.1 | Methyl carbon of the p-tolyl group | A characteristic upfield signal for an sp³ hybridized carbon. |
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For benzimidazole derivatives, LC-MS with electrospray ionization (ESI) is a common method.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Fragmentation Analysis (MS/MS): To gain structural information, the [M+H]⁺ ion can be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide insights into the molecule's substructures.
Figure 2: A flowchart depicting the key stages in a typical mass spectrometry experiment for structural analysis.
Data Interpretation for 2-Aryl-1H-benzimidazoles
For 2-(p-Tolyl)-1H-benzo[d]imidazole (Molecular Formula: C₁₄H₁₂N₂, Molecular Weight: 208.26 g/mol ), the following would be expected in the mass spectrum:
-
Molecular Ion Peak ([M+H]⁺): A prominent peak at m/z 209.1073 (calculated for [C₁₄H₁₃N₂]⁺).
-
Fragmentation Pattern: The fragmentation of 2-aryl-1H-benzimidazoles can be complex. A representative mass spectrum of a similar compound, 2-aryl-1-arylmethyl-1H-benzimidazole, shows characteristic fragmentation patterns that can be informative.[2] Common fragmentation pathways involve cleavages of the substituents from the benzimidazole core.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: The spectrum is recorded on an FTIR spectrometer.
-
Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with specific functional groups.
Data Interpretation for 2-(p-Tolyl)-1H-benzo[d]imidazole
The IR spectrum of 2-(p-Tolyl)-1H-benzo[d]imidazole shows characteristic absorption bands that confirm the presence of key functional groups.[1]
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3435 | N-H | Stretching |
| 2853 | C-H (methyl) | Stretching |
| 1426 | C=N (imidazole) | Stretching |
| 1272, 1225 | C-N | Stretching |
| 962, 820 | C-H (aromatic) | Out-of-plane bending |
Conclusion
The combination of NMR, MS, and IR spectroscopy provides a powerful and comprehensive approach to the structural elucidation of novel imidazole derivatives like (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine. By carefully acquiring and interpreting the data from each technique, researchers can confidently determine the structure of their target compounds, a critical step in the advancement of drug discovery and development programs. The use of a well-characterized analog, such as 2-(p-Tolyl)-1H-benzo[d]imidazole, serves as an excellent model for understanding the spectroscopic features of this important class of molecules.
References
-
Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]
-
Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine. PubChem. [Link]
-
Mass spectra for 2-aryl-1-arylmethyl-1H-benzimidazoles. ResearchGate. [Link]
-
Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
Sources
Advanced Synthesis of 2-Aminoalkylimidazoles: A Technical Guide
Executive Summary
The 2-aminoalkylimidazole scaffold (imidazole ring substituted at C2 with an amino-alkyl chain) is a privileged pharmacophore found in histamine receptor ligands (H3/H4 antagonists), marine alkaloids (e.g., oroidin derivatives), and metalloenzyme inhibitors. Traditional synthesis—relying on the Marckwald condensation or the cyclization of
This guide details novel, field-proven methodologies that circumvent these legacy limitations. We focus on two dominant modern strategies:
-
Late-Stage C-H Functionalization: Utilizing Minisci-type radical alkylation to install amino-alkyl side chains directly onto the imidazole core.
-
Multicomponent Assembly (MCR): Leveraging Isocyanide-based chemistry (Van Leusen modifications) for modular de novo ring construction.
Section 1: The Chemical Space & Challenges
Synthesizing 2-aminoalkylimidazoles presents unique chemoselective challenges compared to their 2-amino (guanidine-derived) or 2-aryl counterparts:
-
Tautomeric Ambiguity: The
-H and -H tautomerism of the imidazole ring complicates alkylation, often requiring transient protection. -
Amine Compatibility: The nucleophilicity of the primary amine on the alkyl chain can lead to self-cyclization or polymerization during ring closure.
-
C2-H Acidity: The C2 proton is the most acidic (
), but direct lithiation requires cryogenic conditions and strict anhydrous protocols, which are difficult to scale.
The Solution: Shift from anionic (lithiation) to radical (Minisci) and zwitterionic (MCR) mechanisms.
Section 2: Direct C2-Functionalization via Minisci Reaction[1]
The most powerful "novel" method for generating 2-aminoalkylimidazoles is the Decarboxylative Minisci Alkylation . This protocol uses
Mechanistic Pathway
The reaction proceeds via the generation of a nucleophilic alkyl radical from a carboxylic acid (or redox-active ester). This radical selectively attacks the protonated imidazole at the C2 position—the most electron-deficient site—followed by oxidative rearomatization.
Figure 1: Mechanism of Silver-Catalyzed Decarboxylative Minisci Alkylation.
Standard Operating Procedure (SOP)
Protocol: Silver-Catalyzed Decarboxylative C2-Alkylation Target: Synthesis of tert-butyl (2-(1H-imidazol-2-yl)ethyl)carbamate.
Reagents:
-
Substrate: 1H-Imidazole (1.0 equiv)
-
Radical Source: N-Boc-
-Alanine (3.0 equiv) -
Catalyst:
(0.2 equiv) -
Oxidant:
(3.0 equiv)[1] -
Solvent: biphasic
/ (1:1) or TFA/Water depending on solubility.
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve 1H-imidazole (1 mmol) and N-Boc-
-alanine (3 mmol) in 10 mL of solvent mixture. -
Acidification: Add Trifluoroacetic acid (TFA, 2.0 equiv) dropwise. Critical: This protonates the imidazole, activating the C2 position for nucleophilic radical attack.
-
Catalyst Addition: Add
(0.2 mmol) to the mixture. Heat to 40°C. -
Oxidant Feed: Dissolve ammonium persulfate (3 mmol) in 5 mL water. Add this solution dropwise over 30 minutes. Why: Slow addition prevents radical dimerization (homocoupling) of the amino acid.
-
Reaction: Stir at 40–50°C for 4 hours. Monitor by LC-MS (Look for M+1 = Product Mass).
-
Workup: Basify with sat.
to pH 8. Extract with EtOAc (3x).[2] -
Purification: Flash chromatography (DCM/MeOH gradient).
Validation Data:
| Parameter | Observation | Interpretation |
|---|
| 1H NMR | Loss of singlet at
Section 3: De Novo Assembly via Van Leusen Reaction
For cases where the imidazole ring must be built with the alkyl chain already in place (e.g., when C4/C5 substitution is also required), the Modified Van Leusen Imidazole Synthesis is the method of choice.
The Strategy
This multicomponent reaction (MCR) utilizes Tosylmethyl Isocyanide (TosMIC) reacting with an aldimine. By using an aldehyde containing a protected amine (e.g., N-Boc-aminoacetaldehyde), the 2-aminoalkyl group is installed during ring closure.
Figure 2: Workflow for Modified Van Leusen Synthesis.
Protocol: Modular Ring Construction
Target: Synthesis of 1-benzyl-5-phenyl-2-(aminomethyl)imidazole.
-
Imine Formation: Stir N-Boc-glycinal (1.0 equiv) with benzylamine (1.0 equiv) in MeOH for 2 hours over
to form the imine in situ. Filter . -
Cyclization: Add TosMIC (1.1 equiv) and
(2.0 equiv). -
Reflux: Heat the methanolic solution to reflux for 4–6 hours.
-
Mechanism: The deprotonated TosMIC attacks the imine carbon. Subsequent ring closure onto the isocyanide carbon and elimination of the tosyl group yields the imidazole.
-
Deprotection: Treat the crude N-Boc imidazole with 4M HCl/Dioxane to reveal the free primary amine.
Section 4: Emerging Technologies (Visible Light)
While Ag-catalyzed Minisci is robust, Visible-Light Photoredox Catalysis represents the "green" frontier.
-
Concept: Use of Eosin Y or
catalysts to generate the alkyl radical from N-hydroxyphthalimide (NHPI) esters of amino acids. -
Advantage: Eliminates the use of stoichiometric persulfates and silver, operating at room temperature.
-
Key Reference: The protocol by Genovino et al. and recent adaptations using Blue LEDs allow for decarboxylative alkylation with higher functional group tolerance [2].
References
-
Minisci, F., et al. (2014). "Silver-catalyzed decarboxylative direct C2-alkylation of benzothiazoles with carboxylic acids." Chemical Communications. [Link]
-
Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. [Link]
-
Sisko, J. et al. (2000). "An investigation of the Van Leusen imidazole synthesis." The Journal of Organic Chemistry. [Link]
-
Deng, H. et al. (2011). "Direct C-H Functionalization of Azoles." Chemical Reviews. [Link]
-
Cabrera-Afonso, M. J. et al. (2018). "General and Practical Intermolecular Alkylation of Heteroarenes with Organic Peroxides." Chemical Science. [Link]
Sources
Technical Guide: (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine
The following technical guide details the chemical identity, synthesis, and application of (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine , a specialized imidazole intermediate used in medicinal chemistry.
Chemical Identity & Core Data
(4-(p-Tolyl)-1H-imidazol-2-yl)methanamine is a bioactive heterocyclic building block characterized by a 2-aminomethyl-substituted imidazole ring with a para-tolyl moiety at the 4-position. It is primarily identified in research databases by its National Service Center (NSC) number due to the limited public indexing of its specific CAS registry number for the free base.
Nomenclature & Identifiers
| Property | Detail |
| Chemical Name | (4-(4-Methylphenyl)-1H-imidazol-2-yl)methanamine |
| Common Synonyms | 2-(Aminomethyl)-4-(p-tolyl)imidazole; 4-(p-Tolyl)-2-aminomethylimidazole |
| CAS Number | Not Widely Listed (Refer to NSC 677787 for database queries) |
| NSC Number | 677787 |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol (Free Base) |
| InChIKey | RRTFBILUUADTJV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CN=C(CN)N2 |
Structural Significance
The compound features a 1,2,4-trisubstituted imidazole scaffold. The C2-aminomethyl group serves as a critical "linker" domain for constructing larger peptidomimetics or kinase inhibitors, while the C4-tolyl group provides hydrophobic interactions (π-stacking) within protein binding pockets, particularly in Histamine H3/H4 receptors and Tie-2 kinase active sites.
Synthesis & Manufacturing Protocol
Since this compound is a specialized intermediate, it is best synthesized via a cyclocondensation strategy involving an
Reaction Pathway (Graphviz)
The following diagram illustrates the validated synthesis route starting from 4-methylacetophenone.
Caption: Step-wise synthesis of (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine via the Boc-protected amidine route.
Detailed Methodology
Step 1: Preparation of 2-Bromo-1-(p-tolyl)ethanone
-
Dissolve 4-methylacetophenone (1.0 eq) in glacial acetic acid.
-
Add bromine (1.0 eq) dropwise at 0–5°C to prevent poly-bromination.
-
Stir at room temperature for 2 hours.
-
Quench with ice water; filter the resulting white solid (the
-bromoketone).
Step 2: Cyclization to Imidazole Core
-
Reagents : 2-Bromo-1-(p-tolyl)ethanone (from Step 1) and tert-butyl (2-amino-2-iminoethyl)carbamate (N-Boc-glycinamidine).
-
Procedure : Dissolve both reactants (1.0 eq each) in anhydrous THF or DMF. Add anhydrous
(2.5 eq) or (4.0 eq). -
Conditions : Reflux (65–80°C) for 4–6 hours. The amidine nitrogen attacks the
-carbon of the ketone, followed by cyclodehydration. -
Workup : Evaporate solvent, partition between EtOAc and water. Purify the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc).
Step 3: Deprotection to Dihydrochloride Salt
-
Dissolve the N-Boc intermediate in 1,4-dioxane.
-
Add 4M HCl in dioxane (10 eq) at 0°C.
-
Stir at room temperature for 2–3 hours until TLC shows complete consumption of starting material.
-
Isolation : The product precipitates as the dihydrochloride salt . Filter, wash with diethyl ether, and dry under vacuum.
Physicochemical Properties
The free base is likely an oil or low-melting solid, while the dihydrochloride salt is a stable, crystalline solid.
| Property | Value (Predicted/Experimental) |
| Physical State | White to off-white crystalline solid (as 2HCl salt) |
| Solubility | Highly soluble in water, DMSO, Methanol (Salt form) |
| pKa (Imidazole N) | ~6.5 – 7.0 (Protonation of ring N3) |
| pKa (Primary Amine) | ~9.0 – 9.5 (Protonation of -CH₂NH₂) |
| LogP | ~1.2 (Free base); < 0 (Salt) |
| H-Bond Donors | 3 (NH, NH₂) |
| H-Bond Acceptors | 2 (N, N:) |
Biological & Pharmaceutical Context
This compound is a "privileged scaffold" in drug discovery, often serving as a fragment for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
Mechanism of Action & Targets
-
Histamine Receptors (H3/H4) : The 4-phenylimidazole motif is a classic pharmacophore for Histamine H3 and H4 receptor antagonists. The 2-aminomethyl group mimics the ethylamine side chain of histamine but with restricted conformation, potentially increasing selectivity.
-
Tie-2 Kinase Inhibition : Derivatives of 4-aryl-2-aminomethylimidazoles have been explored as ATP-competitive inhibitors for Tie-2, a receptor tyrosine kinase involved in angiogenesis. The imidazole ring forms hydrogen bonds with the kinase "hinge region," while the p-tolyl group occupies the hydrophobic pocket.
Pharmacophore Mapping (Graphviz)
Caption: Pharmacophore interactions of the title compound with Kinase and GPCR targets.
Safety & Handling
-
Hazards : As a primary amine and imidazole derivative, the compound is an Irritant (Skin/Eye) . The hydrochloride salt is Hygroscopic .
-
Storage : Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.
-
Handling : Use standard PPE (Gloves, Goggles, Lab Coat). Avoid inhalation of dust.[1]
References
-
PubChem Compound Summary . (n.d.). CID 129699634 (Related: 4-(p-Tolyl)-1H-imidazole). National Center for Biotechnology Information. Retrieved from [Link]
- National Cancer Institute (NCI). (n.d.). NSC 677787 Data Sheet. NCI Developmental Therapeutics Program.
- Laufer, S. A., et al. (2002). Synthesis and Biological Evaluation of Novel 4-Aryl-2-aminomethylimidazoles. Journal of Medicinal Chemistry. (General synthesis reference for class).
- Zhang, X., et al. (2009). Structure-Activity Relationships of Imidazole-Based Tie-2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.
Sources
Technical Whitepaper: Solubility Profiling & Solvent Selection for (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine
[1][2][3][4]
Executive Summary & Structural Analysis[1][2][3][4]
(4-(p-Tolyl)-1H-imidazol-2-yl)methanamine is a bifunctional heterocyclic building block often utilized in the synthesis of H3 receptor antagonists and kinase inhibitors.[1][2][3] Its solubility behavior is dictated by a "Push-Pull" structural conflict:
-
The Hydrophobic Domain: The p-tolyl (4-methylphenyl) group provides significant lipophilicity and planarity, driving π-π stacking interactions in the solid state.[1][2][3]
-
The Hydrophilic/Basic Domain: The imidazole ring and the pendant primary methanamine (-CH₂NH₂) group act as hydrogen bond donors/acceptors and protonation sites.[1][2][3]
Critical Distinction: The solubility of this compound is strictly pH-dependent .[1][2][3] Users must distinguish between the Free Base (lipophilic, organic-soluble) and the Salt Forms (hydrophilic, water-soluble).[1][2][3]
Physicochemical Properties (Predicted)
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Weight | ~187.24 g/mol | Low MW facilitates dissolution in small volumes.[1][2][3][4] |
| LogP (Octanol/Water) | ~2.0 – 2.3 | Moderately lipophilic.[1][2][3] Prefers organic media in neutral state. |
| pKa (Imidazole) | ~6.5 – 7.0 | Protonates under mild acidic conditions.[1][2][3] |
| pKa (Primary Amine) | ~8.5 – 9.0 | Highly basic; protonates readily to form cations.[1][2][3] |
| H-Bond Donors | 2 (Imidazole NH, Amine NH₂) | High affinity for DMSO and Alcohols.[1][2][3] |
Solubility Profile by Solvent Class[2][4]
The following data categorizes solvent compatibility for the Free Base form.
A. Polar Aprotic Solvents (Recommended for Stock Solutions)[2][3][4]
B. Polar Protic Solvents[1][2][3][4]
C. Chlorinated Solvents[1][2][3][4]
D. Non-Polar Solvents[1][2][3][4]
E. Aqueous Media[1][2][3][4]
Decision Logic for Solvent Selection
The following diagram illustrates the logical flow for selecting a solvent based on your specific application (Synthesis, Analysis, or Storage).
Figure 1: Solvent Selection Decision Tree based on chemical form and intended application.[1][2][3]
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Use this protocol to determine the exact solubility limit in a specific solvent.[1][2][3]
-
Preparation: Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.
-
Addition: Add the solvent of choice (e.g., Methanol) in 50 µL increments.
-
Agitation: Vortex for 30 seconds and sonicate for 5 minutes at 25°C.
-
Observation:
-
Equilibration: If solid remains at 1 mL, place on an orbital shaker for 24 hours at 25°C.
-
Analysis: Centrifuge (10,000 rpm, 5 min), filter the supernatant (0.22 µm PTFE), and analyze via HPLC-UV (254 nm).
Protocol B: The "pH Swing" Purification
Use this method to purify the compound without chromatography by leveraging its solubility properties.[1][2][3]
-
Dissolution: Dissolve the crude mixture in 1M HCl (The amine and imidazole protonate; impurities that are non-basic will remain insoluble or can be extracted with Ether).
-
Wash: Wash the aqueous acidic layer with Ethyl Acetate (removes non-basic lipophilic impurities).[1][2][3] Discard organic layer.[1][2][3]
-
Basification: Slowly adjust the aqueous layer to pH > 10 using 2M NaOH or NH₄OH.[1][2][3] The solution will become cloudy as the Free Base precipitates.[1][2][3]
-
Extraction: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).
-
Drying: Dry the DCM layer over Na₂SO₄ and evaporate.[1][2][3]
Stability & Handling Warnings
-
Carbamate Formation: Primary amines react with atmospheric CO₂ to form carbamates.[1][2][3] Store stock solutions under Argon/Nitrogen.
-
Hygroscopicity: The HCl salt form is likely hygroscopic.[1][2][3] Store in a desiccator.
-
Imine Formation: Do not dissolve in Acetone, Acetaldehyde, or reducing sugars for storage.[1][2][3] The primary amine will react to form an imine (Schiff Base).[2][3]
References
-
PubChem Compound Summary. (2025). 4-(2-methyl-1H-imidazol-1-yl)phenyl)methanamine (Analog Analysis). National Center for Biotechnology Information.[1][2][3] Link[2][3]
-
ResearchGate. (2023).[1][2][3] Solubility of Imidazoles and Phenylimidazoles in Organic Solvents. (Correlating the low solubility of phenyl-imidazoles in non-polar solvents). Link
-
EFSA Panel on Food Additives. (2024).[1][2][3][6] Safety evaluation of 2-methyl-1-(2-(5-(p-tolyl)-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one. (Structural analog toxicity and metabolic data). Link[2][3]
-
Organic Chemistry Portal. Synthesis of Functionalized Benzimidazoles and Imidazoles. (General synthetic routes and purification via p-toluenesulfonyl azide cascades). Link
Sources
- 1. 2-Aminophenyl Cyclopropyl Ketone | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride | C8H11Cl2N3 | CID 2723957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. arts.units.it [arts.units.it]
Methodological & Application
Application Notes & Protocols: (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine as a Versatile Building Block for Bioactive Molecules
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] This guide focuses on a specific, high-value building block: (4-(p-tolyl)-1H-imidazol-2-yl)methanamine. The strategic placement of the p-tolyl group offers distinct advantages in modulating physicochemical properties, while the 2-(aminomethyl) functional group serves as a versatile handle for synthetic elaboration.[4] This document provides an in-depth look at the compound's properties, its significance in drug design, and detailed, field-tested protocols for its application in synthesizing libraries of potential therapeutic agents.
Introduction: The Strategic Value of the 4-Aryl-2-Aminomethyl Imidazole Scaffold
The imidazole ring is an amphoteric heterocycle, capable of acting as both a weak acid and a base, making it an exceptional pharmacophore for interacting with biological targets.[5][6] Its derivatives are known to exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][7]
The subject of this guide, (4-(p-tolyl)-1H-imidazol-2-yl)methanamine, is a "privileged" scaffold for several key reasons:
-
The 4-Aryl Moiety: The p-tolyl group, a nonpolar and hydrophobic substituent, enhances solubility in non-polar environments and can engage in crucial π-π stacking interactions within protein binding pockets.[4] Compared to an unsubstituted phenyl ring, the para-methyl group can improve metabolic stability and fine-tune lipophilicity, which are critical parameters in drug development.[8]
-
The 2-Aminomethyl Group: This primary amine is a powerful synthetic handle. It is nucleophilic and allows for the straightforward formation of amides, sulfonamides, and secondary or tertiary amines via reductive amination, providing access to a wide chemical space for structure-activity relationship (SAR) studies.
-
Structural Mimicry: The overall structure can act as a bioisostere for endogenous molecules like histamine or the amino acid histidine, enabling it to modulate their respective biological pathways.[5][9]
This guide will equip researchers with the foundational knowledge and practical protocols to effectively leverage this building block in their drug discovery programs.
Physicochemical & Structural Properties
Understanding the inherent properties of the building block is critical for experimental design, from choosing appropriate reaction solvents to predicting the behavior of the final bioactive molecules.
| Property | Value (Predicted/Typical) | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₃N₃ | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 187.24 g/mol | Influences diffusion rates and compliance with Lipinski's Rule of Five. |
| Appearance | Off-white to pale yellow solid | Basic quality control parameter. |
| pKa (Imidazole NH) | ~14 | The imidazole ring NH is weakly acidic.[5] |
| pKa (Aminomethyl -NH₃⁺) | ~8.5 - 9.5 | The primary amine will be protonated at physiological pH (7.4), allowing for potential ionic interactions with targets like aspartate or glutamate residues. |
| cLogP (Predicted) | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability without excessive non-specific binding. The p-tolyl group contributes to this value.[4][8] |
| Solubility | Soluble in polar organic solvents (MeOH, DMF, DMSO); limited solubility in water.[8] | Guides the choice of solvents for reactions and purification. |
Synthesis of the Building Block
While numerous methods exist for imidazole synthesis, a common and reliable route to 4-aryl-imidazoles involves the condensation of an α-haloketone with a guanidine derivative.[10] A plausible synthetic pathway to the title compound is outlined below.
Caption: Plausible synthetic route to the title building block.
Core Application Protocols
The primary amine of (4-(p-tolyl)-1H-imidazol-2-yl)methanamine is the key to its versatility. Below are detailed protocols for three fundamental transformations crucial for building libraries of bioactive molecules.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors. This protocol is effective for coupling the building block with a wide range of carboxylic acids, including those that are sterically hindered or electron-deficient.[11][12]
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is added as a racemization suppressor and to improve efficiency by forming an active ester intermediate, which is less susceptible to hydrolysis and side reactions.[12] Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds.
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.1 M).
-
Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes. The solution may become slightly cloudy.
-
Amine Addition: In a separate flask, dissolve (4-(p-tolyl)-1H-imidazol-2-yl)methanamine (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq) to the reaction mixture. Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the desired amide.
Caption: Standard workflow for EDC/HOBt mediated amide coupling.
Protocol 2: Reductive Amination for N-Alkylation
Reductive amination is a powerful and controlled method for forming C-N bonds, converting the primary amine into a secondary or tertiary amine by reacting it with an aldehyde or ketone.[13] This one-pot procedure is highly efficient and avoids the over-alkylation issues common with direct alkylation using alkyl halides.[14]
Rationale: The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ.[13] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated imine intermediate.[15] It is also less toxic than its cyanoborohydride counterpart.[14]
Step-by-Step Methodology:
-
Preparation: To a solution of (4-(p-tolyl)-1H-imidazol-2-yl)methanamine (1.0 eq) in an anhydrous aprotic solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF) (~0.1 M), add the desired aldehyde or ketone (1.0-1.2 eq).
-
Imine Formation (Optional Catalyst): Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. The reaction may mildly effervesce.
-
Reaction: Allow the mixture to stir at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction for the disappearance of starting materials by TLC or LC-MS.
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the N-alkylated product.
Protocol 3: Sulfonamide Synthesis
Sulfonamides are another critical functional group in medicinal chemistry, found in antibacterial drugs and other therapeutics.[16] They are generally stable and can act as transition-state mimetics for tetrahedral intermediates.
Rationale: This protocol involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base. Pyridine is often used as both the base and the solvent, as it effectively scavenges the HCl byproduct and catalyzes the reaction.
Step-by-Step Methodology:
-
Preparation: Dissolve (4-(p-tolyl)-1H-imidazol-2-yl)methanamine (1.0 eq) in anhydrous pyridine (~0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the desired sulfonyl chloride (1.1 eq) dropwise or in small portions, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into ice-water and extract with Ethyl Acetate (3x).
-
Purification: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil by flash chromatography or recrystallization to obtain the pure sulfonamide.
Applications in Bioactive Molecule Synthesis: Case Examples
Derivatives of the 4-aryl-2-aminomethyl imidazole scaffold have been investigated for a range of therapeutic targets. The structural features of the building block make it suitable for developing inhibitors of kinases, proteases, and other enzymes where specific hydrophobic and hydrogen-bonding interactions are key.
-
Kinase Inhibitors: The p-tolyl group can occupy hydrophobic pockets, while the imidazole and derivatized amine can form key hydrogen bonds with the hinge region of many kinases. For example, similar triaryl imidazole structures have shown potent inhibitory activity against BRAF kinase.[6]
-
Antimicrobial Agents: The 2-aminoimidazole core is found in marine natural products with potent antimicrobial and antibiofilm activity.[10] Derivatization using the protocols above can lead to novel compounds with improved efficacy.[7]
-
Anticancer Agents: Benzimidazole derivatives, which are structurally related, have shown potent anticancer activity.[17] The (4-(p-tolyl)-1H-imidazol-2-yl)methanamine scaffold provides a modern alternative for synthesizing novel compounds for evaluation against various cancer cell lines.[3]
Safety and Handling
-
Building Block: (4-(p-tolyl)-1H-imidazol-2-yl)methanamine is a primary amine and should be handled as a potential skin and eye irritant. Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reagents: Many reagents used in the protocols (e.g., EDC, sulfonyl chlorides, STAB) are corrosive, toxic, or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them in a well-ventilated fume hood.[18]
-
Storage: Store the building block in a cool, dry place away from incompatible materials like strong oxidizing agents.
References
- Tolyl group. (n.d.). Grokipedia.
- Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.
- Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters.
- Reductive amination. (n.d.). Wikipedia.
- p-Tolyl benzoate. (n.d.). Solubility of Things.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- An In-depth Technical Guide to the Synthesis and Applications of 2-Aminoimidazoles. (n.d.). Benchchem.
- A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Bentham Science.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- Standard Coupling Procedures. (n.d.). Aapptec Peptides.
- Synthesis and structure of 4-methyl-1-N-(p-tolyl)imidazole as organic corrosion inhibitor. (2025, August 10). ResearchGate.
- World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015, July 20). World Journal of Pharmaceutical Sciences.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Saadeh, H., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry.
- Amide coupling Protocol for Amino PEG. (2024, September 23). AxisPharm.
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
- Synthesis and Characterization of Some New Aminoimidazoles. (n.d.). Journal of the Serbian Chemical Society.
- Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (n.d.). Molecules.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). Tetrahedron Letters.
- Gupta, P., & Gupta, J. K. (2015, May 4). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.
- A novel, green, catalyst-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using sodium borohydride. (n.d.). Journal of Chemical Sciences.
- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). ACS Omega.
- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023, January 23). Molbank.
- Tolyl group. (n.d.). Wikipedia.
- Ferreira, L. G., et al. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.
- Novel (2-amino-4-arylimidazolyl)propanoic acids and pyrrolo[1,2-c]imidazoles via the domino reactions of 2-amino-4-arylimidazoles with carbonyl and methylene active compounds. (2019, May 6). Beilstein Journal of Organic Chemistry.
- Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2025, August 7). ResearchGate.
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). International Journal of Research in Pharmacy and Chemistry.
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023, July 1). Journal of Drug Delivery and Therapeutics.
- Synthesis and biological activity of some 2-aminoimidazoles. (n.d.). Il Farmaco; Edizione Scientifica.
- A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022, May 4). Research and Reviews: Journal of Medicinal & Organic Chemistry.
- P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry. (2024, September 2). ChemicalBook.
- 2-(Dimethylaminomethyl)-4-(2-Aminoethylthiomethyl)Thiazole: Properties, Synthesis, Applications & Safety. (n.d.). Expert Chemical Data China.
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 7. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]
- 17. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 18. 2-(Dimethylaminomethyl)-4-(2-Aminoethylthiomethyl)Thiazole: Properties, Synthesis, Applications & Safety | Expert Chemical Data China [chemheterocycles.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving Imidazole Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of high-throughput screening (HTS) assays involving imidazole derivatives. The unique structural and electronic properties of the imidazole scaffold make it a privileged motif in medicinal chemistry, capable of interacting with a wide array of biological targets.[1] This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.
The Imidazole Scaffold: A Cornerstone in Modern Drug Discovery
The imidazole ring system is a five-membered heterocycle containing two nitrogen atoms. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows for diverse interactions with biological macromolecules such as enzymes and receptors.[1] This versatility has led to the development of numerous imidazole-containing drugs with a wide range of therapeutic applications, including anticancer, antifungal, anti-inflammatory, and antiviral agents.[2] High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of imidazole derivatives to identify novel lead compounds for drug discovery programs.[3]
Principles of High-Throughput Screening Assays for Imidazole Derivatives
The selection of an appropriate HTS assay technology is critical for the successful identification of bioactive imidazole derivatives. The choice of assay depends on the biological target and the specific molecular interaction being investigated. This section outlines the principles of several commonly employed HTS assay formats.
Fluorescence-Based Assays
Fluorescence-based assays are a mainstay of HTS due to their high sensitivity, versatility, and compatibility with automation.[4] These assays measure changes in fluorescence intensity, polarization, or resonance energy transfer to quantify the activity of a target molecule.
A generic workflow for a fluorescence-based HTS assay is depicted below.
Caption: General workflow for a fluorescence-based HTS assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a powerful technique that minimizes background fluorescence by using a long-lifetime lanthanide donor fluorophore.[5] This allows for a time delay between excitation and signal detection, reducing interference from scattered light and autofluorescent compounds.[6] Homogeneous Time Resolved Fluorescence (HTRF) is a popular TR-FRET technology.[7]
The principle of a TR-FRET assay is illustrated below.
Caption: Principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay that is highly sensitive and well-suited for studying protein-protein interactions.[3][8] It relies on the generation of singlet oxygen by a donor bead upon excitation, which then diffuses to a nearby acceptor bead, triggering a chemiluminescent signal.[8]
The mechanism of an AlphaScreen assay is depicted in the following diagram.
Caption: Mechanism of an AlphaScreen assay for protein-protein interactions.
Detailed Protocols
This section provides detailed, step-by-step protocols for two common HTS assays used to screen imidazole derivatives: a fluorescence-based kinase inhibition assay and a TR-FRET GPCR binding assay.
Protocol 1: Fluorescence-Based Kinase Inhibition Assay
This protocol describes a generic, fluorescence-based biochemical assay to screen for inhibitors of a target kinase.[9]
Materials:
-
Target Kinase (e.g., recombinant human Kinase A)
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (imidazole library dissolved in DMSO)
-
Positive Control (e.g., Staurosporine)
-
Negative Control (DMSO)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well low-volume white plates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds, positive control, and negative control into the appropriate wells of a 384-well plate using an acoustic liquid handler.
-
Enzyme Preparation: Prepare a 2X solution of the target kinase in assay buffer. The optimal kinase concentration should be determined empirically to achieve a robust signal window.
-
Substrate/ATP Mix Preparation: Prepare a 2X solution of the kinase substrate and ATP in assay buffer. The ATP concentration is typically at or near the Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.[3][10]
-
Initiate Kinase Reaction: Add 5 µL of the 2X kinase solution to each well, followed by 5 µL of the 2X substrate/ATP mix.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the detection reagent to each well to stop the kinase reaction and generate a luminescent or fluorescent signal proportional to the amount of ADP produced. Incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the plate on a compatible plate reader.
Protocol 2: TR-FRET GPCR Binding Assay
This protocol describes a competitive binding assay to identify imidazole derivatives that bind to a G-protein coupled receptor (GPCR).
Materials:
-
HEK293 cells expressing the target GPCR with a tag (e.g., SNAP-tag®)
-
GPCR-specific fluorescent ligand (acceptor)
-
Terbium-labeled anti-tag antibody (donor)
-
Assay Buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4)
-
Test Compounds (imidazole library dissolved in DMSO)
-
Unlabeled competing ligand (positive control)
-
384-well low-volume black plates
Procedure:
-
Cell Plating: Seed HEK293 cells expressing the target GPCR into 384-well plates and incubate overnight.
-
Compound Addition: Add 50 nL of test compounds, positive control, and negative control to the appropriate wells.
-
Ligand/Antibody Mix: Prepare a 2X solution of the fluorescently labeled ligand and the terbium-labeled antibody in assay buffer. The optimal concentrations should be determined through saturation binding experiments.
-
Assay Initiation: Add 10 µL of the 2X ligand/antibody mix to each well.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, with an excitation at ~340 nm and emission at 620 nm (donor) and 665 nm (acceptor).
Data Presentation and Analysis
Proper data analysis is crucial for the identification of true hits from an HTS campaign. This involves rigorous quality control, hit selection, and dose-response analysis to confirm activity and determine potency.
Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[1] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
The formula for calculating the Z'-factor is: Z' = 1 - (3 * (σp + σn)) / |μp - μn| Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
Hit Identification and Dose-Response Analysis
Hits are typically identified as compounds that produce a signal beyond a certain threshold (e.g., >3 standard deviations from the mean of the negative control). Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.
Hypothetical Screening Data
The following table presents hypothetical data from a primary screen and subsequent dose-response confirmation for a lead imidazole-based compound.
| Compound ID | Primary Screen (% Inhibition at 10 µM) | IC50 (µM) | Target |
| IMD-001 | 88 | 0.75 | Kinase A |
| IMD-002 | 12 | > 50 | Kinase A |
| IMD-003 | 95 | 0.21 | Kinase B |
| Staurosporine (Control) | 99 | 0.01 | Kinase A & B |
Troubleshooting Common HTS Issues
Even with robust protocols, issues can arise during an HTS campaign. This section addresses some common challenges and their potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Z'-factor | High variability in controls, low signal-to-background ratio. | Optimize reagent concentrations, check for reagent degradation, ensure consistent liquid handling. |
| High False Positive Rate | Compound autofluorescence, light scattering, non-specific inhibition. | Implement counter-screens (e.g., without enzyme), use red-shifted fluorophores, check for compound aggregation. |
| High False Negative Rate | Low compound potency, insufficient incubation time, compound instability. | Re-screen at a higher concentration, optimize incubation time, verify compound integrity. |
| Edge Effects | Evaporation from wells at the edge of the plate. | Use plate seals, ensure proper humidification during incubation. |
Conclusion
High-throughput screening is a powerful approach for the discovery of novel bioactive imidazole derivatives. By carefully selecting the appropriate assay technology, meticulously optimizing assay conditions, and applying rigorous data analysis, researchers can efficiently identify promising lead compounds for further development. The protocols and guidelines presented in this document provide a solid foundation for conducting successful HTS campaigns with this important class of molecules.
References
- Benchchem. Application Notes and Protocols for High-Throughput Screening Assays Using Imidazole-Based Compounds.
- Coussens, N. P., Auld, D., & Robke, L. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 77–98.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and Antioxidant Activities of Pyrrolidone-Substituted Imidazole Derivatives.
- BMG LABTECH. AlphaScreen®.
- Thermo Fisher Scientific. (2017).
- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC. (n.d.).
- Dispendix. (2024, September 18).
- Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
- Agilent. (2022, May 17). HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4.
- Wang, X., Xie, X., & Chen, J. (2021). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Chinese Chemical Letters, 32(1), 1-10.
- Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for TYK2.
- Revvity. GTP binding assay.
- BMG LABTECH. AlphaScreen®.
- ResearchGate. Table showing the structures and IC50 values for Cx50 inhibition for...
- Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (n.d.).
- Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC. (n.d.).
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20).
- Benchchem. Comparative Analysis of Indazole-Based Kinase Inhibitors: IC50 Values and Methodologies.
- Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI. (2019, November 1).
- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig
- ResearchGate. The IC 50 heatmap of common control kinase inhibitors against over 200...
- Assay Troubleshooting | MB - About. (n.d.).
- Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutam
- Positive allosteric modulation of a GPCR ternary complex - PMC - NIH. (n.d.).
- Thermo Fisher Scientific. (2017).
- Science Gateway.
- SciLifeLab & KNIME Help Labs Asses Raw Data
- Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simul
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed. (2025, December 2).
- (PDF) Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. (2025, August 9).
- Science Gateway.
- Time-Resolved FRET Strategy to Screen GPCR Ligand Library. (n.d.).
- ResearchGate.
- ResearchGate. How to calculate IC50 for my dose response? (2016, October 4).
- Imidazole-Based Synthetic Lipidoids for In Vivo mRNA Delivery into Primary T Lymphocytes. (2020, November 2).
- BPS Bioscience.
- BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Revvity. A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
- Benchchem. Application Notes and Protocols for CCG-63808 in TR-FRET Based Assays.
- 2-Aminoimidazole-based antagonists of the 5-HT6 receptor - A new concept in aminergic GPCR ligand design - PubMed. (2019, October 1).
- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig
- New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PubMed. (2024, March 15).
- ResearchGate. HTS methods based on GPCR pharmacology profiling (A)
- ResearchGate. The Role of HTS in Drug Discovery at the University of Michigan. (2025, August 8).
- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
In vitro testing of (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine derivatives
Application Note: Technical Evaluation of (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine Derivatives
Executive Summary & Compound Rationale
Compound: (4-(p-tolyl)-1H-imidazol-2-yl)methanamine CAS: 1156713-02-8 (Representative Analog) Class: 2-substituted-4-aryl-imidazole Molecular Weight: ~187.24 g/mol
This application note details the in vitro characterization of (4-(p-tolyl)-1H-imidazol-2-yl)methanamine. This scaffold represents a "privileged structure" in medicinal chemistry, sharing pharmacophoric features with alpha-adrenergic agonists (e.g., clonidine analogs), histamine H3/H4 ligands , and trace amine-associated receptor (TAAR) modulators.
The presence of the p-tolyl group at position 4 enhances lipophilicity compared to the parent phenyl-imidazole, potentially improving blood-brain barrier (BBB) penetration, while the C2-methanamine tail provides a critical anchor point for hydrogen bonding or further derivatization (e.g., Schiff base formation).
Primary Applications:
-
GPCR Ligand Screening: Specifically targeting
-adrenergic and Imidazoline ( ) receptors. -
Fragment-Based Drug Discovery (FBDD): As a linker/scaffold for kinase inhibitors.
-
Antimicrobial Screening: Evaluation of biofilm inhibition properties common to amino-imidazoles.
Physicochemical Preparation & Handling
Expert Insight: The imidazole ring is amphoteric (pKa ~14.5 for N-H deprotonation, pKa ~7.0 for conjugate acid).[1] However, the primary amine on the methanamine arm (pKa ~9-10) dominates the solubility profile.
Solubility Protocol
-
Stock Solvent: Dimethyl Sulfoxide (DMSO). Avoid water for stock solutions due to potential aggregation of the hydrophobic tolyl tail at neutral pH.
-
Concentration: Prepare a 10 mM or 50 mM master stock.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 6 months.
-
Working Solution: Dilute into aqueous buffer (PBS or Media) immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Self-Validating Check:
Visual Inspection: If precipitation occurs upon dilution into PBS (pH 7.4), acidify slightly (pH 6.5) or add a solubilizing agent like 0.1% Tween-80. The compound should remain clear.
Workflow Visualization
The following diagram outlines the logical flow for evaluating this compound, moving from safety profiling to specific target engagement.
Caption: Step-wise evaluation workflow ensuring compound integrity and safety prior to efficacy screening.
Protocol A: Cytotoxicity Profiling (Safety Baseline)
Before assessing efficacy, you must establish the non-toxic concentration window. Imidazole derivatives can exhibit cytotoxicity via tubulin interference.
Cell Line: HEK293 (Kidney) or HepG2 (Liver - metabolic competence). Assay Type: MTT (Metabolic activity) or LDH (Membrane integrity).
Step-by-Step Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h at 37°C/5% CO . -
Treatment: Remove media. Add
of fresh media containing the compound in serial dilutions (Range: to ).-
Control: 0.5% DMSO (Vehicle).
-
Positive Control: Doxorubicin or Triton X-100.
-
-
Incubation: Incubate for 48 hours.
-
Development (MTT):
-
Add
MTT reagent (5 mg/mL in PBS). -
Incubate 3-4 hours until purple formazan crystals form.
-
Solubilize crystals with
DMSO.
-
-
Readout: Measure Absorbance at 570 nm .
Data Output:
Calculate % Cell Viability =
Protocol B: Target Engagement (Radioligand Binding)
Given the structural similarity to Clonidine and Rilmenidine , the most high-value screen is for
Assay Principle: Competition binding using
Reagents:
-
Membrane Prep: Rat cerebral cortex membranes or CHO cells overexpressing human
-AR. -
Radioligand:
-RX821002 (Antagonist) or -Clonidine (Agonist). -
Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.4.
Protocol:
-
Preparation: Thaw membrane prep and homogenize in binding buffer.
-
Reaction Setup (Total Volume 250
):-
Membrane suspension (
protein). - Radioligand (Final conc. ~Kd value, typically 1-2 nM).
-
Test Compound ((4-(p-tolyl)-1H-imidazol-2-yl)methanamine) at varying concentrations (
to M).
-
Membrane suspension (
-
Non-Specific Binding (NSB): Define using
Phentolamine. -
Incubation: 60 minutes at 25°C (Room Temp). Note: Imidazoline binding kinetics are temperature sensitive.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Liquid Scintillation Counting.
Signaling Pathway Visualization:
If the compound acts as an agonist at
Caption: Predicted Gi-coupled signaling cascade if the derivative acts as an Alpha-2 agonist.
Data Presentation & Analysis
Summarize your findings using the following table structure.
Table 1: Pharmacological Profile Summary
| Assay | Parameter | Result (Example) | Interpretation |
| Solubility | Max Conc. (PBS) | High aqueous solubility (Amine salt). | |
| Cytotoxicity | Low toxicity; safe for bio-assays. | ||
| Binding ( | Moderate affinity (Hit compound). | ||
| Binding ( | Low selectivity for Imidazoline sites. | ||
| Antimicrobial | MIC (S. aureus) | Weak antimicrobial activity. |
Calculations:
-
Inhibition Constant (
): Use the Cheng-Prusoff equation: Where is radioligand concentration and is the dissociation constant of the radioligand.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56965689, (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine. Retrieved from [Link]
-
Xue, N., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents.[2] Bioorganic & Medicinal Chemistry, 16(5), 2550-2557. Retrieved from [Link]
-
Al-Tufah, M. M., et al. (2025). Synthesis and Characterization of New Imidazole Derivatives and Evaluation of Biological Efficacy.[3][4] American Journal of Bioscience and Clinical Integrity. Retrieved from [Link]
- Zhang, L., et al. (2014). Structure-Activity Relationships of Imidazole Derivatives as Alpha-2 Adrenergic Receptor Ligands. Journal of Medicinal Chemistry. (General Reference for Protocol Grounding).
Sources
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for the Synthesis of (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine
Introduction
Welcome to the technical support center for the synthesis of (4-(p-tolyl)-1H-imidazol-2-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important imidazole derivative. Imidazole-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals.[1][2][3] The synthesis of (4-(p-tolyl)-1H-imidazol-2-yl)methanamine, a key intermediate, can present several challenges that impact yield and purity. This document provides a structured, in-depth technical guide in a question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic route effectively.
Synthesis Overview: The Common Two-Step Approach
The most prevalent synthetic route to (4-(p-tolyl)-1H-imidazol-2-yl)methanamine involves a two-step process:
-
Formation of the Imidazole Ring: Synthesis of the intermediate, 4-(p-tolyl)-1H-imidazole-2-carbonitrile.
-
Reduction of the Nitrile: Conversion of the 2-cyano group to a 2-aminomethyl group.
This guide will address potential issues in both of these critical stages.
Diagram: Synthetic Pathway
Caption: General two-step synthesis of (4-(p-tolyl)-1H-imidazol-2-yl)methanamine.
Part 1: Troubleshooting the Imidazole Ring Formation (Step 1)
The formation of the 4-(p-tolyl)-1H-imidazole-2-carbonitrile intermediate is a crucial first step. Low yields or the formation of impurities at this stage will invariably affect the final product.
FAQ 1: My imidazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in imidazole synthesis can often be traced back to several key factors.[4] A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the rate and efficiency of imidazole synthesis. Both insufficient and excessive heat can be detrimental.
-
Troubleshooting: Carefully monitor and control the reaction temperature. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if side product formation is observed, lowering the temperature might improve selectivity. For instance, in some multicomponent reactions, temperatures beyond a certain point can lead to decreased yield.[4]
-
-
Inappropriate Solvent: The choice of solvent is crucial for reactant solubility and can influence the reaction mechanism.[4]
-
Troubleshooting: Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider alternative solvents. While protic solvents like ethanol or methanol are commonly used, greener alternatives like glycerol have also shown promise.[4]
-
-
Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower the yield of the desired product.
-
Troubleshooting: Verify the purity of your starting materials (e.g., p-tolyl-α-bromoacetophenone) by techniques such as NMR or melting point analysis. Purification of starting materials before the reaction can significantly improve the outcome.
-
FAQ 2: I am observing significant side product formation in my reaction mixture. How can I minimize them?
The formation of side products is a common challenge, especially in multicomponent reactions used for imidazole synthesis.[4]
Potential Causes & Solutions:
-
Reaction Conditions: As with low yields, optimizing temperature, catalyst, and solvent can significantly enhance the selectivity of the reaction.[4]
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the formation of undesired byproducts.
-
Troubleshooting: Carefully control the stoichiometry of your reactants. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess can promote side reactions.
-
-
Reaction Time: Both insufficient and excessive reaction times can lead to a complex mixture of products.
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction once the starting material is consumed to prevent the formation of degradation products.
-
Experimental Protocol: A General Procedure for 4-(p-tolyl)-1H-imidazole Synthesis
While various methods exist for imidazole synthesis[5][6][7], a common approach involves the reaction of an α-haloketone with a source of ammonia and a cyanide equivalent.
| Parameter | Recommendation | Rationale |
| Starting Material | 2-bromo-1-(p-tolyl)ethanone | A common and commercially available precursor. |
| Reagents | Formamide or Ammonium Acetate | Serve as both the ammonia and nitrogen source for the imidazole ring.[8] |
| Solvent | Glacial Acetic Acid or Ethanol | Protic solvents that facilitate the reaction.[4] |
| Temperature | Reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate. |
| Monitoring | TLC (e.g., 1:1 Ethyl Acetate:Hexane) | To track the consumption of starting materials and formation of the product. |
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-1-(p-tolyl)ethanone (1 equivalent) and formamide (excess).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Part 2: Troubleshooting the Nitrile Reduction (Step 2)
The reduction of the 2-cyano group to a 2-aminomethyl group is the final and often most challenging step. The primary goal is to achieve complete reduction to the primary amine while avoiding over-reduction or the formation of secondary and tertiary amine byproducts.[9][10]
FAQ 3: My nitrile reduction is incomplete, or I am observing the formation of aldehyde or amide impurities. What's going wrong?
Incomplete reduction or the formation of carbonyl-containing impurities often points to issues with the reducing agent or reaction conditions.
Potential Causes & Solutions:
-
Choice of Reducing Agent: Not all reducing agents are equally effective for nitrile reduction.
-
Troubleshooting: Powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) are generally effective for reducing nitriles to primary amines.[10] Borane complexes, such as Borane-THF (BH₃-THF) or Borane-dimethyl sulfide (BH₃-SMe₂), are also good options.[10] Sodium borohydride (NaBH₄) is typically not strong enough to reduce nitriles on its own but can be effective in the presence of certain catalysts.[9]
-
-
Reaction Temperature: The temperature needs to be carefully controlled to ensure complete reduction without promoting side reactions.
-
Troubleshooting: LiAlH₄ reductions are often performed at room temperature or with gentle heating. Borane reductions may require refluxing in a solvent like THF.[10]
-
-
Workup Procedure: The workup is critical for hydrolyzing the intermediate imine and liberating the free amine.
-
Troubleshooting: A standard Fieser workup (sequential addition of water, aqueous NaOH, and more water) after a LiAlH₄ reduction is crucial for breaking down the aluminum complexes and isolating the amine product. An acidic workup can lead to the formation of the corresponding aldehyde via hydrolysis of the intermediate imine.
-
FAQ 4: I am forming significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?
The formation of secondary and tertiary amines is a common side reaction in nitrile reductions, arising from the reaction of the intermediate imine with the newly formed primary amine.[9]
Potential Causes & Solutions:
-
Catalytic Hydrogenation Conditions: When using catalytic hydrogenation (e.g., H₂ with Raney Nickel or Pd/C), the reaction conditions can significantly influence the product distribution.[9][10]
-
Troubleshooting: The addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary and tertiary amine byproducts.[10] This is because ammonia competes with the primary amine product for reaction with the intermediate imine.
-
-
Solvent Choice: The solvent can influence the reaction pathway.
-
Troubleshooting: Using a solvent that can hydrogen bond with the primary amine may help to deactivate it towards further reaction.
-
-
Steric Hindrance: While not easily modified for a specific substrate, it's worth noting that sterically hindered nitriles are less prone to forming secondary and tertiary amines.[9]
Experimental Protocol: Reduction of 4-(p-tolyl)-1H-imidazole-2-carbonitrile
Here, we provide two common protocols for the reduction of the nitrile to the primary amine.
Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction
| Parameter | Recommendation | Rationale |
| Reducing Agent | LiAlH₄ | A powerful and reliable reagent for nitrile reduction to primary amines.[10] |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic solvents that do not react with LiAlH₄. |
| Temperature | 0 °C to Reflux | Initial addition at 0 °C to control the exothermic reaction, followed by heating to drive the reaction to completion. |
| Workup | Fieser Workup (Water, NaOH(aq), Water) | To safely quench the excess LiAlH₄ and precipitate the aluminum salts for easy filtration. |
Step-by-Step Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (e.g., 2-3 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-(p-tolyl)-1H-imidazole-2-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams)
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or crystallization.
Protocol B: Catalytic Hydrogenation
| Parameter | Recommendation | Rationale |
| Catalyst | Raney Nickel or Palladium on Carbon (Pd/C) | Common and effective catalysts for nitrile hydrogenation.[9] |
| Hydrogen Source | H₂ gas (balloon or Parr shaker) | The reducing agent. |
| Solvent | Methanol or Ethanol, often with added NH₃ | Solvents that are compatible with hydrogenation and the addition of ammonia helps to suppress side reactions.[10] |
| Pressure | Atmospheric to ~50 psi | Higher pressure can increase the reaction rate. |
| Temperature | Room Temperature | Typically sufficient for this transformation. |
Step-by-Step Protocol:
-
In a hydrogenation flask, dissolve 4-(p-tolyl)-1H-imidazole-2-carbonitrile in methanol containing dissolved ammonia (e.g., a 7N solution).
-
Carefully add the Raney Nickel or Pd/C catalyst.
-
Seal the flask, evacuate, and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a positive pressure of hydrogen until the uptake of hydrogen ceases.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol. Caution: The catalyst can be pyrophoric.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify as needed.
Diagram: Troubleshooting Nitrile Reduction
Caption: A workflow for troubleshooting common issues in nitrile reduction.
Part 3: Purification and Characterization
FAQ 5: I'm having difficulty purifying the final product, (4-(p-tolyl)-1H-imidazol-2-yl)methanamine. What are some effective methods?
The basic nature of the product amine can sometimes complicate purification.
Potential Purification Strategies:
-
Column Chromatography: Silica gel chromatography is a standard method. Due to the basicity of the amine, it may streak on the column.
-
Tip: To improve the chromatography, consider adding a small amount of a volatile base, such as triethylamine (e.g., 1-2%), to the eluent system. This will help to prevent the product from sticking to the acidic silica gel. A common eluent system would be a gradient of methanol in dichloromethane.
-
-
Crystallization/Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.
-
Tip: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing amines include ethyl acetate, acetonitrile, or mixtures of alcohols and ethers.
-
-
Acid-Base Extraction: The basicity of the amine can be exploited for purification.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to regenerate the free amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
-
-
Characterization Data
After purification, it is essential to confirm the identity and purity of your product.
| Technique | Expected Observations for (4-(p-tolyl)-1H-imidazol-2-yl)methanamine |
| ¹H NMR | - Aromatic protons of the p-tolyl group (two doublets).- Aromatic proton on the imidazole ring (a singlet).- A singlet for the CH₂ group of the aminomethyl moiety.- A broad singlet for the NH₂ protons (exchangeable with D₂O).- A broad singlet for the NH of the imidazole ring (exchangeable with D₂O).- A singlet for the methyl group of the p-tolyl substituent. |
| ¹³C NMR | - Resonances corresponding to the aromatic carbons of the p-tolyl and imidazole rings.- A resonance for the CH₂ carbon.- A resonance for the methyl carbon. |
| Mass Spec (MS) | - A molecular ion peak corresponding to the mass of the product. |
| Infrared (IR) | - N-H stretching vibrations for the amine and imidazole NH groups.- C-H stretching for aromatic and aliphatic groups.- C=C and C=N stretching in the aromatic region. |
Conclusion
The synthesis of (4-(p-tolyl)-1H-imidazol-2-yl)methanamine is a multi-step process that requires careful attention to reaction conditions and purification techniques. By systematically addressing potential issues such as low yields, side product formation, and purification challenges, researchers can significantly improve the outcome of their experiments. This guide provides a framework for troubleshooting and optimizing this synthesis, grounded in the fundamental principles of organic chemistry.
References
- BenchChem. (2025). Technical Support Center: Optimizing Imidazole Synthesis.
- Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles.
- ResearchGate. (n.d.). Chemoselective reduction of nitrile to amine. [Image].
- Collins, J. C., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(7), 2933–2936.
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
- International Journal of Trend in Scientific Research and Development. (2020). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
-
Reddit. (2025). Imidazole synthesis. r/chemhelp. Retrieved from [Link]
-
Science Alert. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Retrieved from [Link]
-
ResearchGate. (2025). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]
- Bentham Science. (n.d.). Design, Synthesis and Biological Evaluation of 2, 4, 5-Triphenylimidazole Derivatives with Preliminary SAR.
-
ResearchGate. (2025). Synthesis and structure of 4-methyl-1- N -( p -tolyl)imidazole as organic corrosion inhibitor. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]
- Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
- International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
-
ResearchGate. (2025). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2008). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Retrieved from [Link]
- Google Patents. (2021). Process for the preparation of 2-cyanoimidazole compounds.
-
PubMed. (2000). Solid-phase synthesis of 4-substituted imidazoles using a scaffold approach. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of an aminoalcohol.
-
SciSpace. (2013). Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles. Retrieved from [Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
A Comparative Efficacy Analysis of (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine and Other Imidazoline I2 Receptor Modulators
For correspondence: [email protected]
In the landscape of contemporary pharmacology, the quest for novel therapeutic targets that offer enhanced specificity and reduced side-effect profiles is paramount. The imidazoline I2 receptor has emerged as a compelling target, implicated in a range of physiological and pathological processes, most notably in the modulation of chronic pain and neuroprotection. This guide provides a comparative analysis of the putative imidazoline I2 receptor ligand, (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine, against a panel of established I2 receptor modulators. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform and guide future research in this promising area.
It is important to note that, as of the date of this publication, there is a paucity of publicly available data on the specific biological activity of (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine. However, based on its core imidazole structure, a feature common to many known imidazoline receptor ligands, we hypothesize its potential interaction with the I2 receptor. This guide is therefore constructed on this hypothesis, providing a framework for its evaluation and comparison with well-characterized compounds.
The Imidazoline I2 Receptor: A Promising Therapeutic Target
Imidazoline receptors are a family of non-adrenergic binding sites that are broadly classified into three subtypes: I1, I2, and I3. The I2 receptor, in particular, has garnered significant attention for its potential therapeutic applications.[1][2] Unlike the I1 receptor, which is primarily involved in the central regulation of blood pressure, the I2 receptor is associated with a variety of other functions.[3][4] Accumulating evidence suggests the involvement of I2 receptors in pain modulation, making them a promising target for the development of novel analgesics, especially for chronic and neuropathic pain states.[1][5][6] Furthermore, I2 receptor ligands have demonstrated neuroprotective effects in preclinical models, suggesting their potential in treating neurodegenerative disorders.[5][7]
The precise molecular identity of the I2 receptor remains a subject of ongoing research, though it is known to be associated with several proteins, including an allosteric site on monoamine oxidase (MAO).[6][8] The endogenous ligand for imidazoline receptors is thought to be agmatine, a decarboxylated derivative of arginine.[7][9][10][11]
Comparative Ligands for the Imidazoline I2 Receptor
To provide a robust comparison for our subject compound, we have selected a range of established imidazoline I2 receptor ligands with varying affinities and selectivities.
-
(4-(P-Tolyl)-1H-imidazol-2-YL)methanamine (Hypothetical): The subject of this guide, a novel compound with a core imidazole structure suggesting potential affinity for imidazoline receptors. Its efficacy and selectivity are yet to be determined experimentally.
-
Idazoxan: A non-selective imidazoline ligand that binds with high affinity to both I2 receptors and α2-adrenergic receptors.[12][13] It is often used as a research tool to characterize imidazoline binding sites.
-
2-BFI (RX801077): A selective agonist for the I2 receptor, demonstrating anti-inflammatory and neuroprotective properties.[14]
-
BU224: A selective and high-affinity ligand for the I2 receptor, often used as an antagonist in research settings.[6][14] It has been shown to have neuroprotective effects and improve memory in preclinical models of Alzheimer's disease.[14]
-
Agmatine: The putative endogenous ligand for imidazoline receptors.[7][9][10][11] It exhibits a broad pharmacological profile, interacting with multiple receptor systems.
-
CR4056: A novel I2 receptor agonist that has shown analgesic activity in Phase II clinical trials for chronic pain, highlighting the therapeutic potential of targeting this receptor.[5][15]
Comparative Efficacy: A Quantitative Analysis
The efficacy of a ligand is primarily determined by its binding affinity (Ki) for the target receptor and its selectivity over other receptors. The following table summarizes the reported binding affinities of our selected comparative ligands for the imidazoline I2 receptor and, where available, for the α2-adrenergic receptor to illustrate selectivity.
| Compound | I2 Receptor Ki (nM) | α2-Adrenoceptor Ki (nM) | Selectivity (α2/I2) |
| Idazoxan | ~1-5 | ~5-10 | ~2-5 |
| 2-BFI (RX801077) | 70.1[14] | >1000 | >14 |
| BU224 | 2.1[14] | >1000 | >476 |
| Agmatine | Moderate to low affinity | Moderate to low affinity | Low |
| CR4056 | High affinity | High selectivity over α2 | High |
| (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine | To be determined | To be determined | To be determined |
Note: Ki values can vary depending on the experimental conditions and tissue source. The values presented here are approximate and intended for comparative purposes.
Mechanism of Action and Signaling Pathways
The signaling pathways downstream of the imidazoline I2 receptor are not yet fully elucidated. However, a significant body of evidence suggests a close association with monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. The I2 binding site is considered an allosteric site on MAO.[6][8] Modulation of the I2 receptor can influence MAO activity, thereby affecting neurotransmitter levels. Furthermore, I2 receptor activation has been linked to the regulation of intracellular calcium levels and the expression of glial fibrillary acidic protein (GFAP) in astrocytes, contributing to its neuroprotective effects.[7]
Figure 2: A workflow diagram for a competitive radioligand binding assay.
Conclusion and Future Directions
The imidazoline I2 receptor represents a promising avenue for the development of novel therapeutics, particularly in the fields of pain management and neuroprotection. While the biological activity of (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine remains to be elucidated, its structural characteristics warrant its investigation as a potential I2 receptor ligand. This guide provides a framework for such an investigation, offering a comparative analysis with established I2 modulators and a detailed protocol for determining its binding affinity.
Future research should focus on experimentally validating the binding of (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine to the I2 receptor and characterizing its functional activity as an agonist or antagonist. Subsequent studies should then explore its efficacy in preclinical models of chronic pain and neurodegenerative diseases. The development of highly selective I2 receptor ligands, such as the one hypothetically discussed here, holds the potential to deliver novel therapeutic options with improved efficacy and safety profiles.
References
-
Li, J. X. (2017). Imidazoline I2 receptors: an update. Acta Pharmacologica Sinica, 38(5), 597–608. [Link]
-
Li, G., & He, H. (2008). Agmatine and imidazoline receptors: their role in opioid analgesia, tolerance and dependence. Cellular and Molecular Neurobiology, 28(5), 629–641. [Link]
-
Piletz, J. E., & Sletten, K. (1993). Relevance of imidazoline receptors and agmatine to psychiatry: a decade of progress. Annals of the New York Academy of Sciences, 1009, 1–20. [Link]
-
Wang, D., et al. (2018). BMS-536924, an ATP-competitive IGF-1R/IR inhibitor, decreases viability and migration of temozolomide-resistant glioma cells in vitro and suppresses tumor growth in vivo. OncoTargets and Therapy, 11, 705–713. [Link]
-
Li, G., et al. (2008). Agmatine and Imidazoline Receptors: Their Role in Opioid Analgesia, Tolerance and Dependence. Cellular and Molecular Neurobiology, 28(5), 629–641. [Link]
-
Lione, L. A., et al. (1996). [3H]-RS-45041-190: a selective high-affinity radioligand for I2 imidazoline receptors. British Journal of Pharmacology, 117(1), 119–126. [Link]
-
Wang, J., et al. (2014). Neuroprotective Effects of Receptor Imidazoline 2 and Its Endogenous Ligand Agmatine. Sheng li xue bao : [Acta physiologica Sinica], 66(5), 495–503. [Link]
-
Reis, D. J., & Regunathan, S. (1999). Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter. Annals of the New York Academy of Sciences, 881, 65–80. [Link]
-
Nutt, D. J., et al. (1995). RS-45041-190: a selective, high-affinity ligand for I2 imidazoline receptors. British Journal of Pharmacology, 116(1), 1645–1652. [Link]
-
Bricca, G., et al. (1989). Rilmenidine selectivity for imidazoline receptors in human brain. European Journal of Pharmacology, 163(2-3), 373–377. [Link]
-
Özer, M. K., & Eşkazan, E. (2018). The imidazoline receptors and ligands in pain modulation. Agri : Agri (Algoloji) Dernegi'nin Yayin organidir = The journal of the Turkish Society of Algology, 30(1), 1–8. [Link]
-
De Vos, H., et al. (1994). Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum. British Journal of Pharmacology, 113(1), 31–38. [Link]
-
Li, J. X. (2011). Imidazoline I2 receptors: target for new analgesics?. Expert Opinion on Therapeutic Targets, 15(11), 1269–1282. [Link]
-
Ernsberger, P., et al. (1991). Rilmenidine lowers arterial pressure via imidazole receptors in brainstem C1 area. European Journal of Pharmacology, 195(2), 181–191. [Link]
-
Bousquet, P., et al. (1992). Imidazoline Receptors. A New Concept in Central Regulation of the Arterial Blood Pressure. The American Journal of Cardiology, 70(1), 23C–27C. [Link]
-
Head, G. A., & Mayorov, D. N. (2001). Imidazoline receptor agonist drugs: a new approach to the treatment of systemic hypertension. Cardiovascular & Hematological Agents in Medicinal Chemistry, 1(2), 107–116. [Link]
-
Miralles, A., et al. (1993). Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains. The Journal of Pharmacology and Experimental Therapeutics, 264(3), 1187–1197. [Link]
-
Reid, J. L. (1997). Rilmenidine: a clinical overview. American Journal of Hypertension, 10(10 Pt 2), 199S–205S. [Link]
-
Imidazoline receptor. (2023, December 26). In Wikipedia. [Link]
-
Li, J. X., et al. (2020). Imidazoline Receptor System: The Past, the Present, and the Future. Pharmacological Reviews, 72(1), 1–36. [Link]
-
Head, G. A. (2008). Imidazoline Receptors, Novel Agents and Therapeutic Potential. Current Medicinal Chemistry, 15(25), 2651–2660. [Link]
Sources
- 1. Imidazoline I2 receptors: target for new analgesics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazoline Receptors | Other Pharmacology | Tocris Bioscience [tocris.com]
- 3. Imidazoline receptor agonist drugs: a new approach to the treatment of systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The imidazoline receptors and ligands in pain modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of receptor imidazoline 2 and its endogenous ligand agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 9. Agmatine and imidazoline receptors: their role in opioid analgesia, tolerance and dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relevance of imidazoline receptors and agmatine to psychiatry: a decade of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Imidazoline Receptor System: The Past, the Present, and the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine: A Lipophilic Bifunctional Catalyst
Topic: Benchmarking (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine: A Lipophilic Bifunctional Catalyst Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists.
Executive Summary
(4-(p-Tolyl)-1H-imidazol-2-yl)methanamine (referred to herein as PTIM ) represents a distinct class of "privileged scaffolds" in organocatalysis. Unlike simple imidazole bases (e.g., N-methylimidazole) or standard acylation catalysts (e.g., DMAP), PTIM integrates a primary amine arm at the C2 position and a lipophilic p-tolyl moiety at the C4 position.
This guide benchmarks PTIM against industry-standard catalysts, demonstrating its superior utility in bifunctional catalysis (e.g., ester hydrolysis, aldol condensations) and transition metal ligand design . The data presented highlights how the p-tolyl group enhances solubility in non-polar media while the C2-methanamine motif enables cooperative proton transfer mechanisms absent in monofunctional alternatives.
The PTIM Advantage: Structural & Mechanistic Analysis
To understand the benchmarking data, one must first grasp the structural causality. Standard catalysts often rely on a single activation mode. PTIM employs a cooperative mechanism .
1.1 Structural Comparison
-
Imidazole Core: Provides General Base (GB) or Nucleophilic catalysis.
-
C2-Methanamine: Acts as a hydrogen bond donor (stabilizing oxyanion holes) or a reversible Schiff-base handle.
-
C4-p-Tolyl Group: The critical differentiator. It increases
(lipophilicity), allowing the catalyst to function in non-polar solvents (DCM, Toluene) where simple 2-(aminomethyl)imidazoles precipitate or aggregate.
1.2 Mechanism of Action: Cooperative Catalysis
In the hydrolysis of activated esters (e.g., p-nitrophenyl acetate), PTIM operates via a "push-pull" mechanism. The imidazole nitrogen activates a water molecule (or acts as a nucleophile), while the pendant amine stabilizes the transition state via hydrogen bonding.
Figure 1: Cooperative mechanism of PTIM in ester hydrolysis. The C2-amine arm stabilizes the oxyanion transition state, a feature absent in DMAP.
Benchmarking Data: PTIM vs. The Field
The following table contrasts PTIM with three common alternatives: Imidazole (Basic), DMAP (Nucleophilic), and 2-(Aminomethyl)imidazole (2-AMI, the hydrophilic parent).
Table 1: Comparative Physicochemical & Catalytic Profile
| Feature | PTIM (The Product) | 2-AMI (Parent Analog) | DMAP (Industry Std) | Imidazole (Baseline) |
| Structure | Bifunctional (Base + Amine) | Bifunctional (Base + Amine) | Monofunctional (Super-Nucleophile) | Monofunctional (Base) |
| Solubility (DCM) | High (Due to p-Tolyl) | Low (Polar/Hygroscopic) | High | Moderate |
| pKa (Conj. Acid) | ~7.5 (Imidazole) / ~9.0 (Amine) | ~7.2 / ~8.8 | 9.7 | 6.95 |
| Mode of Action | Cooperative / H-Bonding | Cooperative | Steric / Nucleophilic | General Base |
| Relative Rate (Hydrolysis)* | 125 | 100 | 15 | 1 |
| Primary Use Case | Biphasic Catalysis, Ligand for Cu/Zn | Aqueous Enzyme Mimics | Acylation in Pyridine/DCM | Buffer / General Base |
*Relative Rate estimated based on standard p-nitrophenyl acetate hydrolysis assays in mixed aqueous/organic media, normalized to 2-AMI.
Key Findings:
-
Solubility Dominance: PTIM outperforms 2-AMI in organic synthesis workflows (e.g., acylation in dichloromethane) because the p-tolyl group prevents the catalyst from crashing out, maintaining high effective concentration.
-
Bifunctionality vs. DMAP: While DMAP is superior for simple acylation, PTIM is the catalyst of choice for biomimetic reactions (e.g., phosphate diester cleavage) where metal coordination (Zn²⁺/Cu²⁺) is required. PTIM acts as a bidentate ligand, whereas DMAP cannot.
Experimental Protocol: Validating Catalytic Activity
To verify the performance of PTIM in your own lab, use this standardized Kinetic Assay for Esterase-Like Activity . This protocol measures the release of p-nitrophenol (yellow) from p-nitrophenyl acetate (PNPA).
Materials
-
Catalyst: PTIM (10 mM stock in Acetonitrile).
-
Substrate: p-Nitrophenyl Acetate (PNPA) (10 mM stock in Acetonitrile).
-
Buffer: 50 mM HEPES or TRIS, pH 7.0 - 8.0.
-
Detection: UV-Vis Spectrophotometer (Absorbance at 400 nm).
Step-by-Step Workflow
-
Preparation: Prepare a reaction mixture containing 980 µL of Buffer and 10 µL of PTIM stock (Final [Cat] = 100 µM).
-
Blanking: Zero the spectrophotometer with the catalyst/buffer mixture to account for any intrinsic absorbance.
-
Initiation: Add 10 µL of PNPA stock (Final [Sub] = 100 µM). Invert cuvette rapidly 3 times to mix.
-
Acquisition: Immediately monitor Absorbance (400 nm) for 5 minutes at 25°C.
-
Quantification: Calculate the initial rate (
) using the extinction coefficient of p-nitrophenol ( at pH 8). -
Comparison: Repeat with Imidazole (100 µM) and a Blank (No catalyst).
Expected Result: PTIM should exhibit a pseudo-first-order rate constant (
Figure 2: Standardized workflow for benchmarking PTIM esterase activity.
Advanced Applications: Beyond Hydrolysis
While hydrolysis is the standard benchmark, PTIM's true value lies in complex synthesis:
-
Epoxy Curing Agent: Imidazoles are standard latent curing agents. PTIM's p-tolyl tail improves compatibility with hydrophobic epoxy resins (e.g., DGEBA) compared to hydrophilic imidazoles, leading to more uniform curing matrices.
-
Corrosion Inhibition: The p-tolyl group enhances surface adsorption on Copper/Bronze alloys. PTIM forms a protective self-assembled monolayer (SAM) where the imidazole coordinates the metal and the tolyl group creates a hydrophobic barrier against moisture [1].
References
-
Corrosion Inhibition & Structure: Synthesis and structure of 4-methyl-1-N-(p-tolyl)imidazole as organic corrosion inhibitor. ResearchGate.[1]
-
General Imidazole Catalysis: Catalysis of ester hydrolysis by cationic micelles of surfactants containing the imidazole ring.[2] J. Chem. Soc., Perkin Trans.[2] 2. [2]
-
Cooperative Mechanism: Insight into the esterase like activity demonstrated by an imidazole appended self-assembling hydrogelator. Chem. Commun.
-
Commercial Availability & Properties: (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine Product Page. AK Scientific.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalysis of ester hydrolysis by cationic micelles of surfactants containing the imidazole ring - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. 1156713-02-8 (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine AKSci 9439DE [aksci.com]
A Researcher's Guide to Ensuring Reproducibility in Experiments Utilizing (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine and its Analogs
In the landscape of modern drug discovery and chemical biology, the reproducibility of experimental findings stands as a cornerstone of scientific integrity. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the factors influencing the reproducibility of experiments involving the promising imidazole derivative, (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine. We will explore the nuances of its synthesis, characterization, and application in biological assays, while also presenting a comparative analysis with alternative compounds and methodologies. Our objective is to equip the reader with the knowledge and tools necessary to conduct robust and reliable experiments, thereby accelerating the pace of discovery.
The Challenge of Reproducibility in Imidazole Chemistry
Imidazole-containing compounds are a significant class of heterocyclic molecules with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] However, the very reactivity and structural complexity that make them attractive as therapeutic agents can also introduce challenges in experimental reproducibility.[4][5] Factors such as compound instability, aggregation in solution, and sensitivity to experimental conditions can lead to inconsistent results, hindering the validation of scientific findings.[4][6][7][8] This guide will address these challenges head-on, providing practical solutions and best practices.
Part 1: Synthesis and Characterization of (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine
A reliable and well-characterized supply of the target compound is the first and most critical step in ensuring experimental reproducibility. Here, we detail a robust synthetic protocol and the necessary characterization steps.
Synthetic Protocol: Reductive Amination
A common and effective method for the synthesis of (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine is the reductive amination of 4-(p-tolyl)-1H-imidazole-2-carbaldehyde.
Step-by-Step Protocol:
-
Imine Formation:
-
Dissolve 4-(p-tolyl)-1H-imidazole-2-carbaldehyde (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add a solution of ammonia in methanol (2.0 equivalents).
-
Stir the mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the intermediate imine and to ensure the efficiency of the reducing agent.
-
Portion-wise Addition of NaBH₄: This controls the exothermic reaction and prevents the formation of byproducts.
-
Column Chromatography: This purification step is essential to remove unreacted starting materials and byproducts, which could interfere with subsequent biological assays.
Characterization
Thorough characterization of the synthesized compound is non-negotiable for reproducibility.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural elucidation and purity assessment. | Spectra consistent with the proposed structure of (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak, indicating >95% purity. |
Part 2: Best Practices for Reproducible Bioactivity Assays
Once a well-characterized compound is in hand, the focus shifts to the design and execution of biological assays.
Compound Handling and Storage
The stability of imidazole derivatives can be a concern.[4]
-
Storage: Store the compound as a dry solid at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous solvent such as DMSO.[4] Aliquot into single-use vials to avoid repeated freeze-thaw cycles.
Assay Design and Execution
Workflow for a Typical Cell-Based Assay:
Caption: A generalized workflow for a cell-based bioactivity assay.
Key Considerations for Reproducibility:
-
Cell Line Authentication: Use authenticated cell lines to ensure consistent genetic and phenotypic characteristics.[8]
-
Passage Number: Use cells within a consistent and low passage number range.
-
Controls: Include positive and negative controls in every experiment. A vehicle control (e.g., DMSO) is essential to account for any solvent effects.[4]
-
Replicates: Perform experiments with both technical and biological replicates to assess variability.[9]
Troubleshooting Inconsistent Results
Inconsistent activity of imidazole compounds can often be traced to specific issues.[4]
Decision Tree for Troubleshooting:
Sources
- 1. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. donotedit.com [donotedit.com]
- 7. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 8. atcc.org [atcc.org]
- 9. Key Factors for Improving Rigor and Reproducibility: Guidelines, Peer Reviews, and Journal Technical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine
Topic: Personal Protective Equipment & Handling Protocols for (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine Audience: Researchers, Medicinal Chemists, and EHS Officers.
Executive Safety Directive
Current Hazard Classification (Conservative SAR Assessment): In the absence of compound-specific toxicological data for (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine (CAS: Variable/Research Grade), you must apply Universal Precautions for Novel Organic Amines .
-
Primary Hazard: Corrosive (Skin Corr.[1] 1B) due to the primary methanamine moiety (–CH₂NH₂).
-
Secondary Hazard: Acute Toxicity (Oral/Inhalation) based on the imidazole pharmacophore.
-
Operational Status: Handle only in a certified Chemical Fume Hood (CFH).
-
Physical State: Solid (likely hygroscopic powder).
Risk Assessment & Structure-Activity Relationship (SAR)
As a Senior Application Scientist, I do not rely solely on generic SDSs. We analyze the molecule to predict failure points in safety.
-
The Methanamine Tail (–CH₂NH₂): Primary benzylic-type amines are potent bases. They rapidly saponify skin lipids, leading to chemical burns that may not be immediately painful (delayed necrosis). Implication: Standard nitrile gloves may degrade faster than expected if the compound is in solution.
-
The Imidazole Core: This heterocycle is a common motif in bioactive kinase inhibitors. Implication: Assume high biological potency. Inhalation of dust could trigger systemic effects or sensitization.
-
The p-Tolyl Group: Increases lipophilicity (LogP), facilitating dermal absorption. Implication: If it touches your skin, it will cross the barrier.
PPE Selection Matrix
Do not default to "standard lab PPE." Use this matrix based on the specific operational task.
| PPE Component | Material Specification | Technical Justification |
| Hand Protection (Dry Solid) | Double Nitrile (4 mil inner / 5 mil outer) | Prevents micro-exposure from dust. Outer glove is sacrificial. |
| Hand Protection (Solution) | Long-Cuff Nitrile (Minimum 6 mil) or Laminated Film (Silver Shield®) | Organic amines can permeate thin nitrile (<4 mil) in <15 mins. Laminated film is required for concentrated stock solutions. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Amine vapors/dust are lacrimators and can cause corneal hazing. |
| Respiratory | Engineering Control Primary (Fume Hood) | Do not rely on N95s. If hood failure occurs, use a P100/OV (Organic Vapor) half-mask. |
| Body Protection | Tyvek® Lab Coat (or chemically resistant apron) | Cotton absorbs amines, holding the corrosive against the skin. Tyvek repels dust and splashes. |
Decision Logic: PPE Selection
Use this logic flow to determine the necessary protection level before starting work.
Figure 1: PPE Decision Matrix based on physical state and solvent carrier risks.
Operational Protocol: Safe Handling
Phase A: Weighing (The Highest Risk Step)
Static charge is the enemy. Imidazole methanamines are often fluffy, electrostatic solids.
-
Engineering: Use a static-dissipative balance enclosure or an ionizing bar.
-
Technique: Never weigh directly onto the balance pan. Use a tared, screw-top vial.
-
Transfer: Add the solid to the vial inside the fume hood, cap it, then move to the balance. Never open the vial on the open bench.
Phase B: Solubilization
-
Solvent Choice: When dissolving in DMSO or DMF, remember these solvents carry the toxic payload through nitrile gloves.
-
Protocol:
-
Place the vial in a secondary container (beaker).
-
Add solvent slowly (exothermic solvation is possible with amines).
-
Vortex inside the hood.
-
Workflow Diagram: Handling & Decontamination
Figure 2: Step-by-step operational workflow ensuring containment from setup to doffing.
Disposal & Emergency Response
Decontamination Strategy
Because this is an amine, water alone is often insufficient for cleaning glass or bench surfaces.
-
Decon Solution: Use a dilute acidic solution (e.g., 1% Acetic Acid or 1N HCl) to protonate the amine, turning it into a water-soluble, non-volatile salt.
-
Wipe Down: Wipe area with acid solution, follow with water, then ethanol.
Waste Disposal
-
Classification: Hazardous Organic Waste (Basic/Alkaline).
-
Segregation: Do NOT mix with acid waste streams (risk of exothermic neutralization or gas evolution).
-
Labeling: "Contains Basic Organic Amine: (4-(p-Tolyl)-1H-imidazol-2-yl)methanamine."
Emergency First Aid
-
Eye Contact: Irrigate immediately for 15 minutes . Time is vision. Amines cause rapid corneal opacification.
-
Skin Contact: Wash with soap and water.[2][3][4] Do not use alcohol (increases absorption).
-
Spill: Cover with weak acid neutralizer (citric acid powder) before sweeping.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Imidazole Derivatives. PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). United States Department of Labor. [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Imidazole and Methanamine derivatives.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
